

Application Notes and Protocols for DDO-2093 in Murine Models

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Compound of Interest

Compound Name: DDO-2093

Cat. No.: B15617409

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of **DDO-2093**, a potent inhibitor of the MLL1-WDR5 protein-protein interaction, in mouse models of cancer. The protocols outlined below are based on established preclinical efficacy studies and are intended to guide researchers in the design and execution of their own experiments.

Introduction to DDO-2093

DDO-2093 is a small molecule inhibitor that selectively targets the interaction between Mixed-Lineage Leukemia 1 (MLL1) and WD repeat-containing protein 5 (WDR5).^{[1][2][3]} This interaction is crucial for the assembly and catalytic activity of the MLL1 methyltransferase complex, which plays a key role in regulating gene expression through histone H3 lysine 4 (H3K4) methylation. In certain cancers, particularly acute leukemias with MLL gene rearrangements, the aberrant activity of MLL fusion proteins drives oncogenesis. By disrupting the MLL1-WDR5 interaction, **DDO-2093** effectively inhibits the catalytic activity of the MLL complex, leading to a downstream reduction in the expression of critical MLL-fusion protein-dependent genes such as HOXA9 and Meis1, and ultimately suppressing tumor growth.^{[2][3]} **DDO-2093** has demonstrated significant antitumor activity in preclinical xenograft models.^{[1][2]}

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies of **DDO-2093** in mouse models.

Table 1: In Vivo Dosing and Administration of **DDO-2093**

Parameter	Details	Reference
Compound	DDO-2093	[2] [3]
Mouse Model	MV4-11 human leukemia cancer xenograft tumor in female nude mice	[1] [4]
Dose Range	20 mg/kg, 40 mg/kg, and 80 mg/kg	[2] [3]
Administration Route	Intraperitoneal (i.p.) injection	[2] [3]
Dosing Frequency	Every other day	[2] [3]
Treatment Duration	21 days	[2] [3]

Table 2: In Vivo Efficacy of **DDO-2093** in MV4-11 Xenograft Model

Dose	Tumor Volume Growth Inhibition (GI)	Reference
20 mg/kg	13.7%	[3] [5]
40 mg/kg	37.6%	[3] [5]
80 mg/kg	63.9%	[3] [5]

Experimental Protocols

Preparation of **DDO-2093** Formulation for In Vivo Administration

Materials:

- **DDO-2093** powder (CAS: 2250024-74-7)
- Sterile vehicle (e.g., DMSO, PEG300, Tween 80, Saline)

- Sterile conical tubes
- Vortex mixer
- Sterile syringes and needles (e.g., 27-30 gauge)

Protocol:

- Determine the required concentration: Based on the desired dose (e.g., 20, 40, or 80 mg/kg) and the average weight of the mice, calculate the required concentration of the **DDO-2093** solution. Assume an injection volume of 100 μ L per 20 g mouse (5 mL/kg).
- Solubilization: Due to the hydrophobic nature of many small molecule inhibitors, a multi-component vehicle is often required. A common formulation is a mixture of DMSO, PEG300, Tween 80, and saline. The exact ratios should be optimized for solubility and tolerability. For example, a vehicle composition could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
- Preparation:
 - In a sterile conical tube, weigh the required amount of **DDO-2093** powder.
 - Add the required volume of DMSO and vortex until the compound is completely dissolved.
 - Add the PEG300 and vortex thoroughly.
 - Add the Tween 80 and vortex until the solution is homogenous.
 - Finally, add the saline and vortex extensively to ensure a uniform suspension.
- Sterilization: The final formulation should be sterile-filtered through a 0.22 μ m syringe filter if possible, or prepared under aseptic conditions.
- Storage: Prepare the formulation fresh before each administration. If short-term storage is necessary, store protected from light at 4°C. The salt form, **DDO-2093** dihydrochloride, may offer enhanced water solubility and stability.[3]

In Vivo Efficacy Study in an MV4-11 Xenograft Mouse Model

Animal Model:

- Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old.

Cell Line:

- MV4-11 human acute myeloid leukemia cell line.

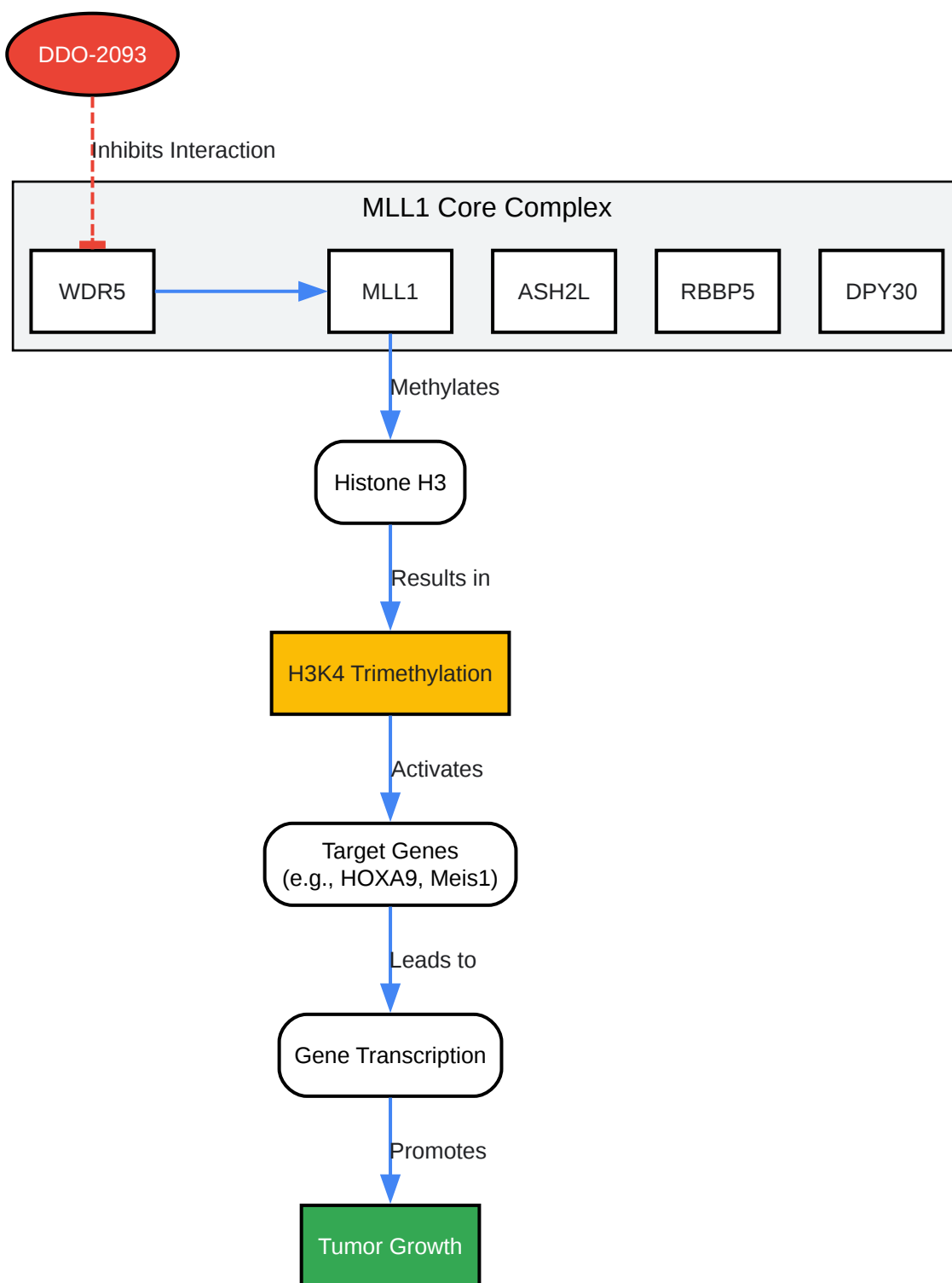
Protocol:

- Cell Culture: Culture MV4-11 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
- Tumor Implantation:
 - Harvest MV4-11 cells during the logarithmic growth phase.
 - Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 5×10^7 cells/mL.
 - Subcutaneously inject 100 μ L of the cell suspension (5×10^6 cells) into the right flank of each mouse.
- Tumor Growth Monitoring:
 - Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
 - Measure tumor dimensions (length and width) with calipers every 2-3 days.
 - Calculate tumor volume using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.
- Randomization and Treatment:

- Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).
- Administer **DDO-2093** (20, 40, or 80 mg/kg) or vehicle control via intraperitoneal (i.p.) injection every other day for 21 days.
- Data Collection and Analysis:
 - Continue to monitor tumor volume and body weight throughout the study.
 - At the end of the study, euthanize the mice and excise the tumors.
 - Measure the final tumor weight.
 - Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
 - Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.

Visualizations

Signaling Pathway of DDO-2093



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Caption: **DDO-2093** inhibits the MLL1-WDR5 interaction, blocking tumorigenesis.

Experimental Workflow for In Vivo Efficacy Study



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Caption: Workflow for assessing **DDO-2093** efficacy in a mouse xenograft model.

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